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molecular formula C14H20O3 B8560764 3-(Heptyloxy)benzoic Acid

3-(Heptyloxy)benzoic Acid

Cat. No. B8560764
M. Wt: 236.31 g/mol
InChI Key: FOFZVIUYGPBWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05518783

Procedure details

In a 2-liter three-necked flask were placed 100 g of methyl 3-hydroxybenzonate, 143 g of 1-bromoheptane, 140 g of potassium carbonate and 300 of N,N-dimethylacetamide (DMAc), and were vigorously stirred for 2 hours with a mechanical stirrer while the flask was heated in oil bath under reflux. After the obtained reaction mixture was cooled, it was poured into 1 l of water, and was extracted with ethyl acetate. Subsequently, the extract was dried under anhydrous sodium sulfate. After the extract was concentrated by removing the solvent in vacuo, the resultant residue was dissolved in 200 ml of methanol. Then, an aqueous solution (40 ml) containing potassium hydroxide of 8.4 g was dropwise added gradually to the ethanol solution and refluxed under heating for 1 hour. After the resultant reaction mixture was cooled, the precipitated crystals were filtered, and the resultant crystals were dissolved in 1.5 l of water. To the solution, 60 ml of concentrated hydrochloric acid was added. Then, the precipitated crystals were filtered in vacuo, washed with ice water and dried to obtain the above compound (2-4a) of 130 g (yield: 84%).
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:9](=[O:12])([O-])[O-:10].[K+].[K+].CN(C)[C:17](=[O:19])[CH3:18]>O>[CH2:2]([O:19][C:17]1[CH:2]=[C:3]([CH:4]=[CH:5][CH:18]=1)[C:9]([OH:10])=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
143 g
Type
reactant
Smiles
BrCCCCCCC
Name
Quantity
140 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter three-necked flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
was heated in oil bath
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Subsequently, the extract was dried under anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After the extract was concentrated
CUSTOM
Type
CUSTOM
Details
by removing the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was dissolved in 200 ml of methanol
ADDITION
Type
ADDITION
Details
Then, an aqueous solution (40 ml) containing potassium hydroxide of 8.4 g
ADDITION
Type
ADDITION
Details
was dropwise added gradually to the ethanol solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
DISSOLUTION
Type
DISSOLUTION
Details
the resultant crystals were dissolved in 1.5 l of water
ADDITION
Type
ADDITION
Details
To the solution, 60 ml of concentrated hydrochloric acid was added
FILTRATION
Type
FILTRATION
Details
Then, the precipitated crystals were filtered in vacuo
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)OC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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